molecular formula C8H16ClNO4 B13473901 (1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride

(1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride

Cat. No.: B13473901
M. Wt: 225.67 g/mol
InChI Key: TYNKHEMGVDFCKP-XNJRRJNCSA-N
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Description

(1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclohexane ring with amino and dihydroxy functional groups, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with a cyclohexane derivative.

    Functional Group Introduction: Amino and dihydroxy groups are introduced through a series of reactions, including amination and hydroxylation.

    Acetylation: The compound is then acetylated to form the acetate ester.

    Hydrochloride Formation: Finally, the acetate ester is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed.

Chemical Reactions Analysis

Types of Reactions

(1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The dihydroxy groups can be oxidized to form diketones.

    Reduction: The amino group can be reduced to form primary amines.

    Substitution: The acetate group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of diketones.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted cyclohexane derivatives.

Scientific Research Applications

(1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride involves its interaction with specific molecular targets and pathways. The amino and dihydroxy groups allow it to form hydrogen bonds and interact with enzymes and receptors, potentially modulating their activity. This compound may also participate in redox reactions, influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl acetate hydrochloride is unique due to its specific arrangement of functional groups on the cyclohexane ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H16ClNO4

Molecular Weight

225.67 g/mol

IUPAC Name

[(1R,2R,3R,5R)-5-amino-2,3-dihydroxycyclohexyl] acetate;hydrochloride

InChI

InChI=1S/C8H15NO4.ClH/c1-4(10)13-7-3-5(9)2-6(11)8(7)12;/h5-8,11-12H,2-3,9H2,1H3;1H/t5-,6-,7-,8-;/m1./s1

InChI Key

TYNKHEMGVDFCKP-XNJRRJNCSA-N

Isomeric SMILES

CC(=O)O[C@@H]1C[C@@H](C[C@H]([C@H]1O)O)N.Cl

Canonical SMILES

CC(=O)OC1CC(CC(C1O)O)N.Cl

Origin of Product

United States

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